N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a (5-chlorothiophen-2-yl)methyl group and a benzamide moiety bearing a 4-(dimethylsulfamoyl) substituent. The dimethylsulfamoyl group introduces hydrogen-bonding capabilities and modulates solubility.
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S2/c1-21(2)27(23,24)12-6-3-10(4-7-12)15(22)18-16-20-19-14(25-16)9-11-5-8-13(17)26-11/h3-8H,9H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXIORSAEGWISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Biological Activity Overview
Oxadiazole derivatives have been widely studied for their pharmacological properties. They exhibit a range of biological activities including:
- Antimicrobial : Many oxadiazoles show significant antibacterial and antifungal properties.
- Antiviral : Certain derivatives have demonstrated efficacy against various viral infections.
- Anticancer : Some compounds have been noted for their cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Antiviral | Active against specific viral strains | |
| Anticancer | Cytotoxic effects on various cancer cell lines |
Antimicrobial Activity
A study evaluating various oxadiazole derivatives found that compounds similar to this compound exhibited promising antimicrobial activity. For instance, derivatives with thiophene substitutions showed enhanced activity against Gram-positive bacteria and specific fungal strains at concentrations as low as 10 mg/L .
Antiviral Effects
Research has indicated that certain oxadiazole derivatives can inhibit viral replication. For example, compounds tested in vitro against the vaccinia virus showed significant antiviral activity. The presence of the oxadiazole moiety was essential for this activity, suggesting that modifications to the thiophene or benzamide components could further enhance efficacy .
Anticancer Properties
In vitro studies on cancer cell lines have demonstrated that oxadiazole-containing compounds can induce apoptosis in tumor cells. A derivative similar to the compound was shown to inhibit cell proliferation in breast cancer and leukemia models, with IC50 values indicating potent cytotoxicity .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Interference with Nucleic Acid Synthesis : Some derivatives exhibit the ability to bind DNA or RNA, preventing replication.
- Induction of Oxidative Stress : Oxadiazoles can generate reactive oxygen species (ROS), leading to cellular damage in target cells.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
- N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide ():
- Replacing dimethylsulfamoyl with diethylsulfamoyl increases molecular weight (440.9 g/mol vs. ~413 g/mol for dimethyl) and logP (3.1 vs. ~2.8), enhancing lipophilicity.
- Diethyl groups may reduce metabolic clearance compared to dimethyl due to steric hindrance.
- Key Data:
| Property | Dimethylsulfamoyl | Diethylsulfamoyl |
|---|---|---|
| Molecular Weight (g/mol) | ~413 | 440.9 |
| logP | ~2.8 | 3.1 |
| Hydrogen Bond Acceptors | 8 | 8 |
Heterocyclic Core Modifications
- Thiadiazoles often exhibit improved metabolic stability but may reduce solubility due to higher hydrophobicity.
Substituent Variations on the Oxadiazole Ring
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide ():
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
- The 4-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing 5-chlorothiophene.
- Methoxy groups can improve solubility but may reduce membrane permeability.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the oxadiazole ring (δ 8.1–8.3 ppm) and dimethylsulfamoyl group (δ 2.8–3.1 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Ensures purity (>95%) by detecting impurities from incomplete coupling or side reactions .
What are the primary biological targets and assay design considerations for evaluating its pharmacological activity?
Basic Research Question
- Targets : Oxadiazole derivatives are known to inhibit enzymes like COX-2, HDACs, or kinases . The dimethylsulfamoyl group may enhance binding to sulfhydryl-containing proteins .
- Assays :
- In vitro enzyme inhibition : Use fluorogenic substrates (e.g., Ac-FKGG-AMC for proteases) with IC₅₀ calculations .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Anti-microbial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
How can researchers optimize cyclization reactions to improve oxadiazole ring formation yields?
Advanced Research Question
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reagent stoichiometry .
- Alternative dehydrating agents : Replace POCl₃ with TiCl₄ or PPA to reduce side products .
- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. hours) and improves yield by 15–20% .
How should discrepancies in biological activity data across studies be analyzed?
Advanced Research Question
- Source identification : Check for variations in assay conditions (e.g., pH, serum concentration) that affect compound stability .
- Metabolite interference : Perform LC-MS to detect degradation products or active metabolites in cell culture media .
- Structural validation : Re-characterize the compound batch-to-batch to rule out synthesis impurities .
What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
- Core modifications :
- Replace the 5-chlorothiophene moiety with other heterocycles (e.g., furan, pyridine) to assess target selectivity .
- Modify the dimethylsulfamoyl group to sulfonamide or carbamate derivatives to study hydrophobicity effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions with target enzymes .
- In vivo correlation : Pair in vitro IC₅₀ data with pharmacokinetic profiling (e.g., bioavailability in rodent models) .
What solvent systems and purification techniques maximize yield and purity during synthesis?
Advanced Research Question
- Solvent selection : Use DMF for coupling reactions and switch to ethyl acetate/hexane for recrystallization .
- Chromatography : Flash chromatography with silica gel (70–230 mesh) and gradient elution (hexane → ethyl acetate) removes polar by-products .
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals suitable for XRD analysis .
How can researchers validate the compound’s stability under physiological conditions?
Advanced Research Question
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
- Plasma stability : Use LC-MS to detect enzymatic hydrolysis in human plasma over 24 hours .
- Light sensitivity : Conduct accelerated stability testing under UV light to identify photodegradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
